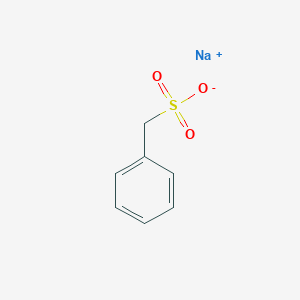

sodium;phenylmethanesulfonate

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field that studies the properties and synthesis of compounds containing carbon-sulfur bonds. Within this domain, organosulfates and sulfonates represent important classes of compounds. Organosulfates are formally esters derived from alcohols and sulfuric acid, sharing a common functional group with the structure R-O-SO₃⁻. wikipedia.org Sodium phenylmethanesulfonate (B8461500), with the chemical formula C₇H₇NaO₃S, belongs to the sulfonate group, specifically being the sodium salt of an arylmethanesulfonic acid. nih.gov

The core structure consists of a phenyl group attached to a methanesulfonate (B1217627) group (CH₂SO₃⁻). This structure imparts specific reactivity to the molecule. Phenylmethanesulfonates are known to participate in various chemical reactions, including nucleophilic substitution, where the sulfonate group acts as a leaving group. The hydrolysis of these esters, particularly under alkaline conditions, has been a subject of detailed mechanistic studies. tandfonline.com Research indicates that the hydrolysis of phenylmethanesulfonates can proceed through an elimination-addition mechanism (E1cB), which involves the formation of an anion intermediate. tandfonline.com

Table 1: Properties of Sodium Phenylmethanesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NaO₃S nih.gov |

| Molecular Weight | 194.19 g/mol nih.gov |

| IUPAC Name | sodium;phenylmethanesulfonate nih.gov |

| Synonyms | Sodium benzylsulfonate, Sodium phenylmethylsulfonate nih.gov |

| Appearance | Typically a white crystalline solid lookchem.com |

Significance of Academic Inquiry on Phenylmethanesulfonates

The study of phenylmethanesulfonates is significant not only for their direct applications but also for the fundamental chemical knowledge derived from their reactions. These compounds serve as key substrates in physical organic chemistry to probe and understand complex reaction mechanisms.

Detailed Research Findings:

A primary area of research has been the examination of the reactions of substituted phenyl methanesulfonates with various nucleophiles. nih.govacs.org These studies are instrumental in resolving controversies regarding the "α-effect," a phenomenon where a nucleophile with a lone pair of electrons on an atom adjacent to the nucleophilic center shows enhanced reactivity. By analyzing the reaction kinetics of phenyl methanesulfonates with nucleophiles like hydroperoxide (HOO⁻) and hydroxide (B78521) (OH⁻), researchers can investigate the factors influencing this effect. nih.gov For instance, studies have shown that the reaction mechanism can differ significantly between these nucleophiles, which has important implications for interpreting the α-effect. nih.govacs.org

Structure-reactivity correlations, such as Hammett and Brønsted plots, are frequently employed in these studies. The reaction of substituted phenyl methanesulfonates with hydroxide ions, for example, correlates better with σ⁻ constants, indicating a significant development of negative charge on the leaving group's oxygen atom in the transition state. acs.org The large Brønsted-type βlg values observed in some reactions suggest that the departure of the leaving group is well-advanced in the rate-determining step. nih.govacs.org

Table 2: Brønsted-type βlg Values for Reactions of Phenyl Sulfonates

| Substrate | Nucleophile | βlg Value |

|---|---|---|

| Y-substituted phenyl methanesulfonates | HOO⁻ | -0.69 nih.gov |

| Y-substituted phenyl methanesulfonates | OH⁻ | -1.35 nih.gov |

| Y-substituted phenyl benzenesulfonates | HOO⁻ | -0.73 nih.gov |

More recently, phenylmethanesulfonates have become central to the development of novel, environmentally friendly synthetic methods. One such innovation is Sulfur-Phenolate Exchange (SuPhenEx) chemistry, which presents a fluorine-free alternative to the widely used Sulfur Fluoride Exchange (SuFEx) click chemistry. organic-chemistry.org In this approach, 4-nitrophenyl phenylmethanesulfonate is used as a starting material to exchange its nitrophenolate group with a wide variety of phenols and alkyl alcohols. organic-chemistry.orgacs.org This reaction is notable for its high efficiency, often achieving quantitative yields within minutes at room temperature without the need for a catalyst. organic-chemistry.orgresearchgate.net The simplicity and wide functional group tolerance of the SuPhenEx reaction make it a highly valuable tool for applications in medicinal and polymer chemistry. organic-chemistry.org

Table 3: Selected Yields for Sulfur-Phenolate Exchange (SuPhenEx) Reactions

| Starting Material | Exchanging Phenol (B47542)/Alcohol | Reaction Time | Yield |

|---|---|---|---|

| 4-Nitrophenyl phenylmethanesulfonate | Phenol | <5 min | 100% (NMR Yield) researchgate.net |

| 4-Nitrophenyl phenylmethanesulfonate | 4-Methoxyphenol | 10 min | 100% (NMR Yield) researchgate.net |

| 4-Nitrophenyl phenylmethanesulfonate | 4-Nitrophenol | 40 min | 100% (NMR Yield) researchgate.net |

The versatility of phenylmethanesulfonates as synthetic intermediates continues to drive academic inquiry, promising further advancements in organosulfur chemistry and its applications across the molecular sciences. organic-chemistry.org

Properties

IUPAC Name |

sodium;phenylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBRSWNUNPAQOF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of Sodium Phenylmethanesulfonate (B8461500)

The direct synthesis of sodium phenylmethanesulfonate and its derivatives can be achieved through several routes. One notable method involves the nucleophilic addition of sodium bisulfite to an aldehyde. For instance, sodium hydroxy(phenyl)methanesulfonate is synthesized from benzaldehyde (B42025) and sodium bisulfite. scribd.com This reaction forms the basis of a multi-step synthesis process where the resulting sulfonate is an intermediate for other compounds. scribd.com

Arylalkanesulfonate salts are typically derived from their corresponding sulfonic acids. These acids can be alkanesulfonic acids (like methane (B114726) or butane (B89635) sulfonic acid), arylsulfonic acids (such as benzene- or p-toluenesulfonic acid), or arylalkanesulfonic acids like phenylmethanesulfonic acid. google.com Esterification of these sulfonic acids is a common method for generating sulfonate derivatives. google.comresearchgate.net An efficient protocol for the esterification of various sulfonic acids involves the use of polymer-bound triazenes as alkylating agents, which is advantageous as it can prevent racemization for certain substrates. researchgate.net

Synthesis of Sodium Phenylmethanesulfinate (Related Compound)

Sodium phenylmethanesulfinate is an organosulfur compound featuring a sulfinic acid group attached to a benzyl (B1604629) group. cymitquimica.com It typically appears as a white to off-white solid that is soluble in water. cymitquimica.comlookchem.com

The most common and established method for preparing sodium sulfinates is through the reduction of their corresponding sulfonyl chlorides. nih.gov A general procedure involves reacting the sulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in water. nih.govrsc.org For example, sodium phenylmethanesulfinate is prepared by heating phenylmethanesulfonyl chloride with sodium sulfite and sodium bicarbonate in water. rsc.org After the reaction, the water is removed, and the product is extracted and purified, often by recrystallization from ethanol. nih.govrsc.org

Table 1: Synthesis of Sodium Phenylmethanesulfinate

| Reactants | Reagents | Conditions | Yield | Reference |

| Phenylmethanesulfonyl Chloride | Sodium Sulfite, Sodium Bicarbonate | Water, 70-80°C, 4 hours | 71% (for a similar compound) | rsc.org |

| General Aryl/Alkyl Sulfonyl Chlorides | Sodium Sulfite, Sodium Bicarbonate | Water, 70-80°C | High | nih.gov |

Sodium phenylmethanesulfinate is a versatile reagent in organic synthesis due to its unique reactivity. lookchem.com It serves as an intermediate in the synthesis of various pharmaceutical compounds, where it participates in reactions such as nucleophilic substitutions and eliminations. cymitquimica.comlookchem.com In the broader field of chemical synthesis, it is used to prepare a range of organic compounds, including materials and dyes. lookchem.com Its utility also extends to research and development, where it is used to study the mechanisms of complex chemical transformations. lookchem.com

Synthetic Routes to Phenyl Methanesulfonate (B1217627) Esters (Related Compound)

Phenyl methanesulfonate esters are another important class of related compounds. These esters are widely used in organic synthesis as alkylating agents because the methanesulfonate group is an effective leaving group. A common method for their synthesis is the reaction of a phenol (B47542) with methanesulfonyl chloride in the presence of a non-nucleophilic base. prepchem.com For example, phenyl methanesulfonate can be synthesized by treating phenol with methanesulfonyl chloride and triethylamine (B128534) in dichloromethane. prepchem.com

Table 2: Synthesis of Phenyl Methanesulfonate

| Reactants | Reagents | Solvent | Yield | Reference |

| Phenol, Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 61% | prepchem.com |

Alternative, sustainable methods are also being developed. An electro-oxidation process allows for the synthesis of arylsulfonate esters from phenols and sodium arenesulfinates under mild conditions without requiring additional oxidants. organic-chemistry.org

Mechanistic Investigations of Sulfonate Reactivity

Sulfonate esters are recognized as excellent leaving groups and are substrates in numerous synthetic transformations, including substitution, elimination, and reduction reactions. eurjchem.com The mechanism of their reactions, particularly hydrolysis, has been a subject of significant research and debate. acs.org

Studies into the alkaline hydrolysis of sulfonate monoesters have considered both stepwise addition-elimination mechanisms, which would involve a pentacoordinate intermediate, and concerted mechanisms that proceed through a single transition state. acs.org Computational studies on the hydrolysis of a series of benzene (B151609) arylsulfonates found no evidence for a stable intermediate, suggesting a concerted mechanism for these compounds. acs.org

The reactivity of sulfonate esters is influenced by the nature of the sulfonate itself. In glycosylation reactions, for instance, tailoring the electronics of the sulfonate leaving group to match the reactivity of the glycosyl donor can lead to highly selective SN2-like reactions. nih.gov Investigations into displacement reactions of alkyl pentafluorophenyl (PFP) sulfonates with amines suggest a mechanism involving an elimination-addition pathway. rsc.org The conditions of the reaction, such as pH and the specific sulfonating agent used, play a pivotal role in determining the mechanistic pathway. eurjchem.com

Role of Sulfonate Esters in Multistep Organic Reactions (e.g., Trithioorthoformate Reaction)

Sulfonate esters are versatile intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group, surpassing the reactivity of common halide leaving groups like chlorine and bromine. researchtrends.net This property makes them highly useful in a variety of synthetic transformations, including substitution, elimination, and reduction reactions. researchtrends.neteurjchem.com Their utility is particularly evident in multistep syntheses where they can function as protecting groups for alcohols before being subjected to subsequent transformations. researchtrends.net

A specific example illustrating the complex reactivity of sulfonate esters is the Trithioorthoformate Reaction. This one-pot reaction converts an aryl methanesulfonate and a mercaptan into a trithioorthoformate. cdnsciencepub.com Research has established the firm intermediacy of a sulfide-sulfonate ester in this process. cdnsciencepub.com The reaction is typically carried out using sodium hydride as a base in a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA). cdnsciencepub.com

Table 1: Example of Trithioorthoformate Reaction

This table summarizes the reactants and products in a specific trithioorthoformate synthesis.

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

| p-Chlorophenyl methanesulfonate | p-Tolyl mercaptan | NaH / HMPA | Tris(p-tolylthio)methane | 5.5% | cdnsciencepub.com |

The study of this reaction has provided insight into the sequential processes that transform the initial sulfonate ester. The first sequence involves the formation of a sulfide-sulfonate ester, which then undergoes further transformations in the second and third sequences of the reaction to yield the final trithioorthoformate product. cdnsciencepub.comcdnsciencepub.com

Electron Transfer and Redox Processes Involving Sulfonates and Sulfinates

Electron transfer mechanisms play a significant role in the reactions of sulfonate esters and their related sulfinate species. In some reactions, sulfonate esters can act as oxidizing agents, facilitating single electron transfer (SET) processes. cdnsciencepub.com For example, the reaction of aryl methanesulfonates with sodium hydride in HMPA can lead to products resulting from the cleavage of the S-O bond. cdnsciencepub.com This transformation is proposed to occur via a SET mechanism from sodium hydride to the sulfonate ester, generating a methylsulfonyl radical and a phenoxide anion. cdnsciencepub.com

The likelihood of this SET pathway is correlated with the electronic properties of the sulfonate ester. A lower Lowest Unoccupied Molecular Orbital (LUMO) energy of the aryl methanesulfonate facilitates electron transfer, leading to increased yields of reduction products (phenols) and decreased yields of other products like sulfone-sulfonates. cdnsciencepub.com

Table 2: Correlation of LUMO Energy with Product Yields in the Reaction of Aryl Methanesulfonates with NaH

This interactive table shows how the LUMO energy of the sulfonate ester influences the reaction outcome.

| Substituent on Aryl Group | LUMO Eigenvalue (eV) | Sulfone-Sulfonate Ester Yield (%) | Phenol Yield (%) | Reference |

| p-OCH3 | 1.139 | 36 | 60 | cdnsciencepub.com |

| p-CH3 | 1.096 | 32 | 64 | cdnsciencepub.com |

| H | 0.963 | 31 | 65 | cdnsciencepub.com |

| p-Cl | 0.655 | 16 | 82 | cdnsciencepub.com |

| p-CN | 0.007 | 0 | 98 | cdnsciencepub.com |

Furthermore, sodium sulfinates are widely used as precursors to sulfonyl radicals in various synthetic reactions. benthamdirect.com Organic electrosynthesis has emerged as a powerful method for generating these radicals from sodium sulfinates. benthamdirect.comresearchgate.net This approach avoids the need for chemical redox agents by using an electric current to initiate the redox process. benthamdirect.com The electrochemically generated sulfonyl radicals can then participate in a wide range of bond-forming reactions to create sulfones, sulfonamides, and sulfonate esters. benthamdirect.comacs.org This highlights the importance of redox processes in the chemistry of sulfur-containing compounds, where sulfinates act as key intermediates in electrochemical sulfonylation. benthamdirect.comresearchgate.net

Nucleophilic Addition and Substitution Reactions

The sulfonate group's capacity as an excellent leaving group is central to its role in nucleophilic substitution reactions. periodicchemistry.com Sulfonate esters, such as tosylates, mesylates, and triflates, are frequently used to convert alcohols, which have poor leaving groups (–OH), into substrates suitable for SN2 reactions. periodicchemistry.comlibretexts.org The substitution reaction proceeds with a wide variety of nucleophiles, making it a cornerstone of synthetic organic chemistry. researchtrends.netlibretexts.org The stability of the resulting sulfonate anion, which is a very weak base due to resonance delocalization of the negative charge, drives the reaction forward. periodicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the sulfonate group, leading to the displacement of the sulfonate anion. chemguide.co.uk This process is a concerted, second-order reaction (SN2), where the bond to the nucleophile forms as the bond to the leaving group breaks. chemistrysteps.combits-pilani.ac.in

In addition to being leaving groups, sulfonates can also be formed through nucleophilic addition reactions. A classic example is the reaction of aldehydes and some ketones with sodium bisulfite (sodium hydrogen sulfite) to form a bisulfite addition product, which is a sodium sulfonate salt. organicmystery.com For instance, benzaldehyde undergoes a nucleophilic addition with sodium bisulfite to yield sodium hydroxy(phenyl)methanesulfonate. organicmystery.comscribd.com The reaction is initiated by the nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon. organicmystery.com This type of reaction is generally reversible. bham.ac.uk

Table 3: Common Sulfonate Esters Used as Leaving Groups

This table compares different sulfonate esters commonly employed in nucleophilic substitution reactions.

| Sulfonate Ester | Abbreviation | Structure of Leaving Group | Relative Leaving Group Ability |

| Trifluoromethanesulfonate | Triflate (Tf) | CF₃SO₃⁻ | Excellent |

| p-Toluenesulfonate | Tosylate (Ts) | CH₃C₆H₄SO₃⁻ | Good |

| Methanesulfonate | Mesylate (Ms) | CH₃SO₃⁻ | Good |

Advanced Applications in Materials Science and Interface Engineering

Perovskite Solar Cell Interface Modification Using Sodium Phenylmethanesulfonate (B8461500)

In the field of photovoltaics, constructing a charge-selective heterointerface with minimal defect states and well-aligned energy levels is crucial for reducing nonradiative recombination and achieving high-performance perovskite solar cells (PSCs). researchgate.netnih.gov Sodium phenylmethanesulfonate (SPM) has emerged as a key component in strategies to modify the interface between the perovskite layer and the electron transport layer (ETL), significantly boosting device efficiency and stability. researchgate.netnih.gov

Proper energy level alignment between the perovskite absorber layer and the charge transport layers is essential for efficient charge separation and transport. researchgate.netrsc.org Treatment with sodium phenylmethanesulfonate has been shown to favorably modify the electronic properties of the perovskite surface. Specifically, SPM can upshift the Fermi level (EF) of the perovskite surface. researchgate.netnih.gov This upward shift reduces the energy barrier between the perovskite and the n-type electron transport layer (like PCBM), facilitating more efficient electron extraction. researchgate.netnih.gov In some strategies, SPM is used as part of a bimolecular passivation-dipole bridge, where it primes the surface, and a subsequent treatment induces an additional negative dipole, further optimizing the energy level alignment and pinning the perovskite's surface Fermi level to the transport state of the ETL. researchgate.netnih.govresearchgate.net This precise regulation of the heterointerface energetics is a key factor in maximizing the open-circuit voltage (VOC) of the solar cell. nih.govrsc.org

The dual action of defect passivation and improved energy level alignment by sodium phenylmethanesulfonate directly leads to enhanced charge carrier dynamics. researchgate.netnih.gov By neutralizing charge traps at the interface, SPM reduces the probability of photogenerated electrons and holes recombining non-radiatively before they can be collected at the electrodes. researchgate.netresearchgate.net Simultaneously, the optimized energy landscape at the perovskite/ETL junction significantly promotes the transfer of electrons from the perovskite layer into the ETL. researchgate.netnih.gov This improved charge extraction efficiency is reflected in a higher short-circuit current density (JSC). researchgate.net Studies have shown that this approach impressively diminishes nonradiative recombination loss, with voltage loss decreasing from 123 meV in control devices to as low as 70 meV in SPM-treated cells. nih.gov

Beyond initial efficiency, long-term stability is a critical hurdle for the commercialization of perovskite technology. nih.govdiva-portal.org The robust passivation of surface defects by SPM helps to prevent the degradation pathways that are often initiated at these sites, particularly under operational stress from light, heat, and humidity. researchgate.netresearchgate.net Devices incorporating SPM have shown excellent stability, retaining a high percentage of their initial efficiency after hundreds of hours of operation. researchgate.netnrel.gov

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without Sodium Phenylmethanesulfonate (SPM) Treatment

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Nonradiative Recombination Loss | Source |

|---|---|---|---|---|---|---|

| Control Device | 21.74% | N/A | N/A | N/A | 123 meV | nih.gov |

| SPM-Treated Device | 25.12% | N/A | N/A | N/A | 70 meV | nih.gov |

| NPG-Passivated Device (Champion) | 21.16% | 1.11 V | 24.94 mA/cm² | 0.77 | N/A | aps.org |

| Control Device (for NPG) | 18.29% | N/A | N/A | N/A | N/A | aps.org |

Functionalized Adsorbent Materials Based on Benzyl (B1604629) Sulfonates

The principles of surface modification using sulfonate groups extend to environmental applications, such as the development of high-capacity adsorbents for water treatment. Natural clays (B1170129) like bentonite (B74815) can be chemically functionalized to enhance their affinity for specific pollutants.

A novel adsorbent, sodium benzyl sulfonate functionalized-bentonite (SBSB), has been synthesized for the purpose of water softening by removing calcium and magnesium ions. researchgate.netlew.ro The synthesis is a multi-step process. First, natural bentonite is typically acid-activated. lew.ro Then, an arylation reaction is performed by refluxing the activated bentonite with benzyl alcohol in a solvent like toluene. lew.ro In the next step, the aryl groups attached to the bentonite surface are sulfonated using chlorosulfonic acid. researchgate.netlew.ro Finally, the sulfonic acid groups are neutralized with sodium hydroxide (B78521) to yield the sodium benzyl sulfonate functional groups on the bentonite surface. lew.ro

The resulting SBSB material is characterized using various analytical techniques. researchgate.net

Low-angle X-ray Diffraction (XRD) is used to study the layered structure of the clay and how it changes upon functionalization.

Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the successful attachment of the benzyl sulfonate groups by identifying characteristic absorption bands for C-S and S-O bonds. lew.ro

Thermogravimetric Analysis (TGA) evaluates the thermal stability of the functionalized material and confirms the presence of the organic functional groups through their decomposition at specific temperatures. researchgate.netlew.ro

Compared to pristine bentonite, the adsorption efficiency of SBSB for hardness ions (Ca²⁺ and Mg²⁺) is significantly enhanced. researchgate.netlew.ro This is attributed to the presence of the sulfonate groups, which act as effective cation-exchange sites. lew.rolew.ro

Table 2: Adsorption Characteristics of Sodium Benzyl Sulfonate Functionalized-Bentonite (SBSB)

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Maximum Adsorption Capacity (qmax) | 52.5 mg/g | Initial hardness of 150 mg/L | researchgate.netlew.ro |

| Equilibrium Time | ~60 minutes | N/A | researchgate.netlew.ro |

| Adsorption Isotherm Model | Langmuir | N/A | lew.ro |

| Adsorption Kinetic Model | Pseudo-second-order | N/A | researchgate.netlew.ro |

Adsorption Mechanisms and Performance in Water Treatment Applications

The application of benzyl sulfonate derivatives in water treatment, particularly through adsorption processes, has been a subject of scientific investigation. One notable example is the use of sodium benzyl sulfonate functionalized-bentonite (SBSB) as an adsorbent for water softening, specifically for the removal of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. lew.ro

The modification of bentonite with sodium benzyl sulfonate aims to enhance its adsorption capacity by introducing functional groups that have a high affinity for the target ions. The performance of this functionalized adsorbent is significantly superior to that of pristine bentonite. Research indicates that the hardness removal efficiency of SBSB is approximately double that of unmodified bentonite. lew.ro This enhancement is attributed to the increased density of effective adsorption sites and the ion-exchange capability provided by the benzyl sulfonate groups on the bentonite surface. lew.ro

The primary mechanisms involved in the removal of metal ions by SBSB are believed to be a combination of physical and chemical adsorption, with ion exchange playing a crucial role. lew.ro The sulfonate groups (-SO₃⁻) on the adsorbent surface act as active sites for capturing the divalent cations from the water.

Studies have shown that the adsorption process is relatively rapid, reaching equilibrium within about 60 minutes. lew.ro The performance of the adsorbent is also dependent on the initial concentration of the hardness ions in the water. For instance, the maximum adsorption capacity of 52.5 mg/g was achieved with an initial water hardness of 150 mg/L. lew.ro

Table 1: Adsorption Performance of Sodium Benzyl Sulfonate-Functionalized Bentonite (SBSB) for Water Hardness Removal

| Parameter | Value | Reference |

|---|---|---|

| Adsorbent | Sodium Benzyl Sulfonate-Functionalized Bentonite (SBSB) | lew.ro |

| Target Pollutants | Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions | lew.ro |

| Equilibrium Time | ~60 minutes | lew.ro |

| Maximum Adsorption Capacity | 52.5 mg/g | lew.ro |

| Initial Hardness Concentration for Max. Capacity | 150 mg/L | lew.ro |

Adsorption Isotherms and Kinetic Modeling

To understand the interaction between the adsorbent and the adsorbate, adsorption isotherm and kinetic models are applied to experimental data. For the adsorption of calcium and magnesium ions onto sodium benzyl sulfonate-functionalized bentonite (SBSB), the Langmuir isotherm model has been found to provide the best description of the equilibrium data. lew.ro The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

The kinetics of the adsorption process, which describes the rate of solute uptake, has been shown to follow the pseudo-second-order model. lew.ro This kinetic model suggests that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. lew.rotypeset.io The adherence to this model indicates that the adsorption process is likely dominated by the chemical interaction between the Ca²⁺/Mg²⁺ ions and the sulfonate functional groups on the SBSB surface.

Table 2: Adsorption Modeling for Ca²⁺ and Mg²⁺ Removal by SBSB

| Model Type | Best Fit Model | Implication | Reference |

|---|---|---|---|

| Adsorption Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface. | lew.ro |

| Adsorption Kinetics | Pseudo-second-order | Chemisorption is the rate-limiting step. | lew.ro |

Surfactant and Interfacial Properties of Benzyl Sulfonate Derivatives

Benzyl sulfonate derivatives are part of the broader class of alkylbenzene sulfonates, which are widely used anionic surfactants. ontosight.aiatamanchemicals.comwikipedia.org Their molecular structure, consisting of a hydrophilic sulfonate head group and a hydrophobic part containing a benzene (B151609) ring, allows them to reduce the surface tension of water and the interfacial tension between water and oil. ontosight.ainih.gov The specific properties of these surfactants can be tailored by modifying the structure of the hydrophobic tail. atamanchemicals.comwiley.com

Interfacial Activity and Phase Behavior Studies

The interfacial activity of surfactants is a measure of their ability to adsorb at interfaces and lower the interfacial tension (IFT). Studies on related compounds like sodium dodecyl benzene sulfonate (SDBS) have shown that the presence of other molecules with benzyl groups, such as benzyltrimethylammonium (B79724) bromide (BMAB), can significantly enhance interfacial activity. epa.gov This enhancement is attributed to synergistic effects, including electrostatic attraction and π-π stacking interactions between the benzene rings of the SDBS and the benzyl group of BMAB, which increases the surfactant concentration at the interface and leads to a dramatic reduction in IFT. epa.gov

The phase behavior of surfactant systems is critical for many applications. For alkylbenzene sulfonates, the phase behavior is influenced by factors such as surfactant concentration, temperature, salinity, and the presence of co-surfactants or other additives. acs.orgfigshare.comresearchgate.net For instance, the addition of salts with benzyl groups, like benzyltributylammonium halides, to solutions of sodium linear alkylbenzene sulfonate (NaLAS) can induce clouding phenomena and lead to the formation of three-phase microemulsions when an oil phase is introduced. figshare.comresearchgate.net The phase behavior of mixtures of linear alkylbenzene sulfonates (LAS) has been studied to determine optimal ratios for applications like enhanced oil recovery, where lamellar liquid crystal phases can be formed. acs.orgonepetro.org The structure of the alkyl chain and the position of the benzene sulfonate group also have a significant impact on phase transitions and solubility. acs.orgresearchgate.net

Solubilization Characteristics in Complex Fluid Systems

A key function of surfactants is their ability to solubilize substances that are otherwise insoluble in a given solvent. This is typically achieved through the formation of micelles in solution. The core of the micelles provides a microenvironment where the insoluble substance can be encapsulated.

In complex fluid systems like microemulsions, surfactants play a vital role in creating thermodynamically stable, transparent mixtures of oil and water. tandfonline.commdpi.com The solubilization capacity of a microemulsion system is often maximal in a "Winsor III" system, where the microemulsion coexists with both excess oil and water phases. researchgate.net Enhancing solubilization often involves modifying the surfactant structure to increase its interaction with both the oil and water phases. researchgate.net

For linear alkylbenzene sulfonates (LAS), solubilization is influenced by the structure of the alkyl chain, including its length and the position of the phenyl group. google.com For example, the solubility of LAS with a low content of the 2-phenyl isomer, which may have lower solubility, can be significantly improved by the addition of solubilizing agents like polyethylene (B3416737) glycols or ethylene (B1197577) oxide/propylene oxide block copolymers. google.comgoogle.com These additives help to lower the cloud point of the surfactant solution, indicating enhanced solubility. google.com The ability to form stable microemulsions with high solubilization capacity is crucial for applications ranging from detergents to enhanced oil recovery. mdpi.com

Table 3: List of Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| sodium;phenylmethanesulfonate (Sodium Benzyl Sulfonate) | SBS |

| Sodium Benzyl Sulfonate-Functionalized Bentonite | SBSB |

| Calcium | Ca²⁺ |

| Magnesium | Mg²⁺ |

| Sodium Dodecyl Benzene Sulfonate | SDBS |

| Linear Alkylbenzene Sulfonate | LAS |

| Benzyltrimethylammonium Bromide | BMAB |

| Sodium Linear Alkylbenzene Sulfonate | NaLAS |

| Benzyltributylammonium Halides | - |

| Polyethylene Glycol | PEG |

Roles in Chemical Synthesis and Reagent Chemistry

Sodium Phenylmethanesulfinate as a Versatile Synthetic Reagent

Sodium phenylmethanesulfinate, an organosulfur compound, serves as a multifaceted reagent in modern organic synthesis. lookchem.com It is recognized for its utility in a variety of chemical transformations, ranging from reduction reactions to its role as a key building block in the synthesis of complex molecules. lookchem.comresearchgate.net The compound is part of a toolbox of sulfinate reagents valuable for the late-stage functionalization of nitrogen-containing heterocycles, a common structural motif in pharmaceuticals. acs.orgnih.gov A significant advantage of using this reagent is the ability to control the position of chemical modification (regioselectivity) on a target molecule by adjusting reaction parameters like pH and the solvent system. acs.orgnih.gov This control is particularly evident in radical-based reactions that target the functionalization of carbon-hydrogen (C–H) bonds. acs.orgnih.gov

In the field of organic synthesis, sodium phenylmethanesulfinate is utilized as a reducing agent. researchgate.net Reduction reactions are fundamental transformations that typically involve the addition of hydrogen or electrons to a molecule. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are widely used to reduce a broad range of functional groups such as aldehydes, ketones, and esters, more specialized reagents are often required for specific applications. careerendeavour.comimperial.ac.uklumenlearning.com Sodium phenylmethanesulfinate offers an alternative with distinct reactivity, participating in various redox reactions where it can donate electrons or facilitate hydrogen transfer under specific conditions. researchgate.net Its utility as a reductant is linked to the sulfinic acid group, which imparts unique chemical properties to the molecule. researchgate.net

Sodium phenylmethanesulfinate functions as a valuable intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold for their specific function rather than their chemical composition. lookchem.comscienceopen.com These include active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.netchimia.ch Intermediates are the chemical building blocks that are converted through subsequent reaction steps into the final, often more complex, product. lianerossi.org The use of sodium phenylmethanesulfinate as a synthetic intermediate allows for the incorporation of the benzylsulfonyl moiety into larger molecules or for its unique reactivity to facilitate specific bond formations. lookchem.com Its role is particularly noted in the preparation of various pharmaceutical compounds and other specialty organic molecules, where its ability to form stable intermediates is a key asset. lookchem.com

A significant application of sodium phenylmethanesulfinate and related sulfinate salts is in the direct and regioselective C–H functionalization of electron-deficient nitrogen-containing heterocycles. acs.orgnih.gov These structural motifs, which include pyridines, pyrimidines, and pyrazines, are ubiquitous in pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.dntb.gov.ua Direct C–H functionalization is a highly sought-after strategy in medicinal chemistry as it allows for the modification of complex molecules in later stages of a synthetic sequence, avoiding the need for lengthy de novo synthesis. nih.govCurrent time information in Bangalore, IN. However, controlling the position of the new functional group on the heterocyclic ring is a persistent challenge. mdpi.comchinesechemsoc.org Research has demonstrated that sulfinate reagents can be used to achieve predictable and controllable regioselectivity in these transformations. acs.orgCurrent time information in Bangalore, IN.

A key feature of the functionalization reactions involving sulfinate reagents is that the regioselectivity can be finely tuned by modifying the reaction conditions, specifically the pH and the choice of solvent. researchgate.netacs.orgnih.gov The distribution of products in the radical functionalization of heterocycles is dependent on the interplay of various directing factors. Current time information in Bangalore, IN. By altering the solvent or adjusting the acidity of the reaction medium, it is possible to favor one constitutional isomer over another. researchgate.netCurrent time information in Bangalore, IN. For instance, in the isopropylation of 3-chloropyridine, a switch in conditions can change the major product from the C6-alkylated to the C4-alkylated isomer.

Table 1: Effect of pH and Solvent on Regioselectivity of Heterocycle Isopropylation

| Heterocycle | Conditions | Major Isomer Position | Isomer Ratio (C4:C6) |

| 3-Chloropyridine | MeCN/H₂O | C6 | 1:2.3 |

| 3-Chloropyridine | MeCN/H₂O, TFA (1 equiv) | C4 | 1.4:1 |

This table illustrates how the addition of trifluoroacetic acid (TFA) can alter the regiochemical outcome of the radical isopropylation reaction. Data sourced from research findings on radical C-H functionalization. Current time information in Bangalore, IN.

The functionalization of electron-deficient heteroarenes using sodium phenylmethanesulfinate and similar reagents proceeds through a radical-based mechanism. nih.govCurrent time information in Bangalore, IN. These reactions, often a type of Minisci reaction, involve the generation of a nucleophilic radical species from the sulfinate salt, which then adds to the electron-poor heterocyclic ring. researchgate.netCurrent time information in Bangalore, IN. Systematic studies have established guidelines for predicting the regioselectivity of these additions based on the electronic properties of the heterocycle and the nature of the radical. acs.orgCurrent time information in Bangalore, IN. This methodology has been successfully applied to a range of π-deficient heteroarenes, enabling the direct introduction of alkyl groups into complex and biologically active molecules. nih.govCurrent time information in Bangalore, IN.

Table 2: Scope of Radical-Based C-H Functionalization on Various Heterocycles

| Heterocycle Class | Example Substrate | Outcome |

| Pyridines | 3-Chloropyridine | C-H isopropylation at C4 and C6 positions. Current time information in Bangalore, IN. |

| Pyridazines | 3-Chloropyridazine | Selective C-H isopropylation. Current time information in Bangalore, IN. |

| Pyrimidines | 2-Chloropyrimidine | Successful C-H isopropylation. Current time information in Bangalore, IN. |

| Pyrazines | 2-Chloropyrazine | Functionalized to yield the isopropyl derivative. Current time information in Bangalore, IN. |

This table summarizes the successful application of radical-based functionalization across different classes of electron-deficient nitrogen heterocycles. nih.govCurrent time information in Bangalore, IN.

Biochemical and Biological Research Perspectives

Investigation of Protein Interactions and Functions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and small molecules that can modulate these interactions are valuable research tools and potential therapeutic agents. plos.org While direct studies on sodium;phenylmethanesulfonate's role in complex protein interaction networks are not extensively detailed in the provided results, the broader class of sulfonates and related compounds are recognized for their interactions with proteins.

Furthermore, small molecules have been identified that can disrupt essential protein-protein interactions, such as those involving the bacterial single-stranded DNA-binding proteins (SSBs). plos.org These SSBs act as hubs for the recruitment of various proteins involved in DNA replication, recombination, and repair. plos.org Inhibitors of these interactions have demonstrated antibacterial activity against a range of bacterial species. plos.org

The prediction of protein-protein interactions can also be approached through computational methods. The PrePPI algorithm, for example, combines structural and non-structural clues to predict PPIs on a genome-wide scale. nih.gov This method utilizes structural alignment to identify templates for modeling protein interactions, generating a vast number of interaction models for further evaluation. nih.gov

Interactive Data Table: SsuE-SsuD Protein Interaction Details

| Parameter | Value | Reference |

| Interacting Proteins | SsuE and SsuD | nih.gov |

| Organism | Escherichia coli | nih.gov |

| Method of Detection | Affinity chromatography, cross-linking, circular dichroism, fluorescence spectroscopy | nih.gov |

| Dissociation Constant (Kd) | 0.0022 ± 0.0010 µM | nih.gov |

| Stoichiometry | 1:1 monomeric association | nih.gov |

Inhibitory Activities in Biochemical Pathways

Phenylmethanesulfonate (B8461500) and its derivatives have been investigated for their inhibitory effects on various enzymes, demonstrating their potential to modulate biochemical pathways. One notable area of research is their interaction with carbonic anhydrases (CAs).

A study on the inhibition of four human carbonic anhydrase isoforms (hCA I, II, IV, and VI) by a series of methanesulfonate (B1217627) derivatives revealed varying degrees of inhibitory activity. tandfonline.com For the slow cytosolic isozyme hCA I, several derivatives, including phenylmethanesulfonate, exhibited weak to moderate inhibition. tandfonline.com Specifically, compounds 4-6 (which includes phenyl methanesulfonate) showed better inhibitory activity against hCA I compared to other tested derivatives, with KI values ranging from 22.14 to 48.54 μM. tandfonline.com

The rapid cytosolic isozyme hCA II was also moderately inhibited by some methanesulfonate derivatives, with KI values in the range of 4.23–12.24 µM. tandfonline.com In contrast, other compounds in the study proved to be more effective hCA II inhibitors. tandfonline.com The study highlighted that the structure-activity relationship is quite distinct for this series of compounds. tandfonline.com

Furthermore, research has explored the synthesis of novel piperonylic acid derivatives containing a sulfonic acid ester moiety, which have shown significant antibacterial activities. frontiersin.org For example, some of these compounds displayed excellent inhibitory activity against bacteria such as Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs), and Xanthomonas oryzae pv. oryzae (Xoo). frontiersin.org

In a different context, a library of 5-methyl-carboxylate-substituted benzimidazole (B57391) derivatives, synthesized via the condensation of N-alkyl diaminobenzoate with sodium phenylmethanesulfonate, was evaluated for antitubercular activities. rsc.org The results indicated that the effectiveness of these compounds was influenced by their specific structural features. rsc.org

Interactive Data Table: Inhibitory Activity of Phenylmethanesulfonate Analogs on Carbonic Anhydrase Isoforms

| Compound Group | Target Enzyme | Inhibition Constant (KI) | Reference |

| 4-6 (includes phenyl methanesulfonate) | hCA I | 22.14–48.54 μM | tandfonline.com |

| 4–8, 12, 15 | hCA II | 4.23–12.24 µM | tandfonline.com |

Applications as Probes for Enzyme Mechanisms (via related sulfonates)

Sulfonate esters have emerged as versatile chemical probes for studying enzyme active sites and mechanisms. nih.gov These probes are valuable for activity-based protein profiling (ABPP), a strategy used to analyze enzyme function in complex biological samples. nih.gov

Aryl vinyl sulfonates and sulfones have been characterized as mechanism-based probes for protein tyrosine phosphatases (PTPs). acs.orgnih.govacs.org These compounds inactivate a broad range of PTPs in a time- and concentration-dependent manner. acs.orgnih.govacs.org The inactivation is active site-directed and irreversible, proceeding through a Michael addition of the active-site cysteine residue to the vinyl group of the probe. acs.org The specificity of these probes towards PTPs is attributed to their ability to engage the conserved structural and catalytic machinery of the PTP active site. acs.orgnih.govacs.org A key advantage of aryl vinyl sulfonates and sulfones is their cell permeability, which allows for the in vivo characterization of PTP activity. acs.orgnih.gov

Furthermore, sulfonate ester probes have been utilized in a gel-free proteomic strategy to identify the sites of labeling on various enzymes. nih.gov This approach has successfully identified labeling on conserved active site residues, including catalytic nucleophiles, acids, and bases, in mechanistically distinct enzymes. nih.gov This demonstrates the remarkable versatility of sulfonate ester probes as activity-based profiling reagents. nih.gov

A library of sulfonate ester probes has been screened against different proteomes, leading to the labeling of six distinct enzyme classes. researchgate.net Interestingly, the proteins labeled by these sulfonate probes were not members of the enzyme families typically targeted by other common chemical proteomics probes, highlighting the complementary nature of sulfonate-based probes. researchgate.net

Role in Sulfonamide-Based Drug Development Strategies (via related sulfonates)

Sulfonamides, which are derivatives of sulfonic acid, represent a historically significant and continuously evolving class of therapeutic agents. ajchem-b.comajchem-b.com They were the first widely used antimicrobial agents and continue to be vital in synthetic chemistry for the development of a wide range of pharmaceuticals. ajchem-b.comajchem-b.com The sulfonamide scaffold is considered versatile and promising in drug discovery, with numerous FDA-approved drugs containing this functional group. nih.govresearchgate.net

The biological activities of sulfonamide derivatives are extensive and include antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.comajchem-b.com Their mechanisms of action are diverse, encompassing the inhibition of enzymes such as carbonic anhydrase and dihydropteroate (B1496061) synthetase, as well as the modulation of pathways like the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway and protease inhibition. nih.govresearchgate.net

Recent research has focused on developing sulfonamide derivatives as multi-target agents for complex diseases like cancer and Alzheimer's disease. bohrium.com The extensive library of existing sulfonamide compounds and the ease of their structural modification make them excellent candidates for this polypharmacological approach. bohrium.com Advanced synthetic methods have also improved the efficiency and safety of producing these compounds, ensuring their continued importance in drug development. ajchem-b.comajchem-b.com The ongoing development of new sulfonamide derivatives is expected to keep them at the forefront of both antimicrobial therapy and broader pharmaceutical research. ajchem-b.comajchem-b.com

Interactive Data Table: Therapeutic Applications of Sulfonamide Derivatives

| Therapeutic Area | Mechanism of Action/Target | Reference |

| Antimicrobial | Inhibition of dihydropteroate synthetase | researchgate.net |

| Anticancer | Carbonic anhydrase inhibition, JAK/STAT pathway modulation, protease inhibition | ajchem-b.comajchem-b.comnih.govresearchgate.net |

| Antiviral | Various, including protease inhibition | nih.govresearchgate.net |

| Antidiabetic | Modulation of blood sugar levels | ajchem-b.comajchem-b.com |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | nih.gov |

| Glaucoma | Carbonic anhydrase inhibition | ajchem-b.comajchem-b.comresearchgate.net |

| Alzheimer's Disease | Inhibition of γ-secretase and cholinesterase | bohrium.com |

Advanced Analytical Methodologies and Characterization Techniques

Spectroscopic Characterization of Sulfonate Compounds

Spectroscopy is a cornerstone in the structural analysis of sulfonate compounds, utilizing the interaction of electromagnetic radiation with the molecule to probe its chemical structure, bonding, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds. jchps.commsu.edu It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. jchps.com For sodium phenylmethanesulfonate (B8461500), NMR is used to confirm the connectivity of the phenyl, methane (B114726), and sulfonate groups.

In ¹H NMR, the number of signals indicates the number of different proton environments, the position of the signals (chemical shift) relates to the electronic environment, the integration of the signals corresponds to the relative number of protons, and the splitting pattern reveals adjacent, non-equivalent protons. jackwestin.com The protons on the phenyl group are expected to appear in the aromatic region (typically 7-8 ppm), while the methylene (B1212753) (-CH₂-) protons adjacent to the sulfonate group would appear at a different, upfield chemical shift.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (aromatic, aliphatic). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity between protons and carbons, confirming the complete molecular structure. hyphadiscovery.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenylmethanesulfonate Anion Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methylene Protons | ¹H | ~ 4.0 - 4.5 | Singlet | Protons on the carbon between the phenyl and sulfonate groups. |

| Aromatic Protons | ¹H | ~ 7.2 - 7.5 | Multiplet | Protons on the benzene (B151609) ring. |

| Methylene Carbon | ¹³C | ~ 55 - 65 | - | Carbon atom of the -CH₂- group. |

| Aromatic Carbons | ¹³C | ~ 125 - 135 | - | Carbon atoms within the benzene ring. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. crimsonpublishers.com These methods are particularly useful for identifying the presence of specific functional groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. mhlw.go.jp For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the energy shift in the scattered light corresponds to the molecule's vibrational frequencies. mit.edu A vibration is Raman active if it causes a change in the molecule's polarizability.

For sodium phenylmethanesulfonate, both techniques can confirm the key functional groups. The sulfonate group (-SO₃⁻) has very strong and characteristic stretching vibrations. The S=O asymmetric and symmetric stretches are prominent in the IR spectrum, while the S-O symmetric stretch is typically strong in the Raman spectrum. acs.orgnih.gov Vibrations associated with the phenyl group (C=C stretching, C-H stretching and bending) and the methylene group (C-H stretching and bending) are also observable. asianpubs.org

Table 2: Characteristic Vibrational Frequencies for Sodium Phenylmethanesulfonate Note: Frequencies are approximate and can vary. (s) = strong, (m) = medium, (w) = weak.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | m |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | m |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | m-s |

| S=O Asymmetric Stretch | IR | 1260 - 1150 | s |

| S=O Symmetric Stretch | IR, Raman | 1070 - 1030 | s |

| C-S Stretch | IR, Raman | 760 - 650 | m |

| SO₂ Deformation (Wagging/Rocking) | IR, Raman | 650 - 500 | m |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov The exact mass of the phenylmethanesulfonate anion is 172.0194 Da. nih.gov

In a typical MS experiment, the sample is ionized, and the resulting molecular ion and any fragment ions are separated by a mass analyzer and detected. The fragmentation of the molecular ion occurs in a predictable manner, often breaking at the weakest bonds or forming the most stable fragments, such as stable carbocations or neutral molecules. youtube.com

For the phenylmethanesulfonate anion, common fragmentation pathways observed under techniques like Collisionally Activated Dissociation (CAD) would likely involve the cleavage of the C-S or S-O bonds. nih.gov Potential fragmentation could lead to the loss of sulfur trioxide (SO₃, 80 Da) or the formation of a benzyl (B1604629) cation (C₇H₇⁺, 91 Da) or a phenyl radical. Analyzing these fragments helps to piece together the original structure and confirm the identity of the compound.

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For sodium phenylmethanesulfonate, chromatographic methods are indispensable for isolating the compound from reaction mixtures, quantifying its concentration, and detecting any related impurities.

Ion Chromatography (IC) is the premier technique for the analysis of ionic species, including sulfonate anions. eag.comchromatographyonline.com It is used for both qualitative and quantitative analysis. hui-nano.com The separation is based on the interaction of the analyte ions with an ion-exchange stationary phase. filab.fr

A typical IC system for anion analysis consists of:

An Eluent: A liquid mobile phase, commonly a sodium carbonate/sodium bicarbonate buffer, carries the sample through the system. tandfonline.com

A Guard and Separator Column: These columns are packed with a stationary phase, which is an anion-exchange resin. The phenylmethanesulfonate anion is retained on the column based on its affinity for the resin.

A Suppressor: This device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, thereby increasing the signal-to-noise ratio and improving sensitivity.

A Conductivity Detector: This detector measures the electrical conductivity of the solution as it exits the column. The conductivity is proportional to the concentration of the analyte ion. eag.com

The method is highly precise and accurate for quantifying sulfonate anions in various matrices. ijpsr.comresearchgate.net

Table 3: Typical Ion Chromatography (IC) Parameters for Sulfonate Analysis

| Parameter | Typical Setting |

| Separator Column | High-capacity anion-exchange column (e.g., Dionex IonPac™ AS14A, AS18) thermofisher.com |

| Eluent | 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate thermofisher.com |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 100 µL |

| Detection | Suppressed Conductivity |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) is a modern advancement in liquid chromatography that offers significant improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles. jddt.inresearchgate.net

This technique is exceptionally well-suited for the analysis of sodium phenylmethanesulfonate and its potential process-related impurities or degradation products. The smaller particle size leads to much higher separation efficiency, allowing for the resolution of closely eluting compounds in a fraction of the time required by HPLC. ijpda.org A common detection method paired with UPLC is UV-Vis spectroscopy, as the phenyl group in the molecule is a strong chromophore. The high resolution of UPLC also makes it an ideal separation front-end for mass spectrometry (UPLC-MS), enabling the identification of unknown related compounds.

Table 4: General Ultra-Performance Liquid Chromatography (UPLC) Conditions

| Parameter | Typical Setting |

| Column | UPLC BEH C18, 1.7 µm particle size |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or buffer) |

| Mobile Phase B | Acetonitrile or Methanol with an additive |

| Flow Rate | 0.3 - 0.6 mL/min |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Detection | UV-Vis Detector (e.g., at 220 nm or 254 nm) or Mass Spectrometer (MS) |

| Column Temperature | 30 - 50 °C |

Diffraction and Structural Analysis

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. rigaku.comcarleton.edu In this method, a crystalline substance acts as a three-dimensional diffraction grating for an incident beam of X-rays. carleton.edu The constructive interference of the monochromatic X-rays scattered by the electron clouds of the atoms within the crystal lattice produces a unique diffraction pattern. carleton.edu Analysis of the angles and intensities of these diffracted beams allows for the precise determination of the crystal's internal structure, including the dimensions of the unit cell, bond lengths, bond angles, and the spatial arrangement of atoms. rigaku.comcarleton.edu

The process of single-crystal XRD analysis begins with the growth of a high-quality single crystal of the compound, which should ideally be free of significant imperfections. uzh.ch This crystal, typically smaller than 0.25 mm in its largest dimension, is mounted on a diffractometer. uzh.ch It is then placed in an intense, monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated. carleton.edu

From the collected data, crystallographers can deduce fundamental structural information. The primary output includes the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry elements of the crystal. carleton.edu

While this methodology is standard for organic salts, a specific, published single-crystal X-ray diffraction study for sodium phenylmethanesulfonate was not identified in the reviewed literature. For illustrative purposes, a typical data set for a simple organic sodium salt is presented below.

Interactive Table: Representative Crystallographic Data for an Organic Sodium Salt

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.81 |

| b (Å) | 15.23 |

| c (Å) | 8.45 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 722.5 |

| Z (Formula units/cell) | 4 |

Thermal Analysis Techniques for Material Stability

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. chemistnotes.comwikipedia.org This method provides valuable information about the thermal stability of materials, their composition, and any physical or chemical phenomena that involve mass change, such as dehydration, desorption, decomposition, and oxidation. wikipedia.orgxrfscientific.com

A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. wikipedia.org A small amount of the sample is placed in the pan, and the furnace heats it according to a user-defined temperature program, which is often a constant heating rate (dynamic TGA) or a constant temperature (isothermal TGA). wikipedia.org The balance continuously records the sample's mass as the temperature changes. xrfscientific.com The atmosphere within the furnace can be controlled, commonly using an inert gas like nitrogen to study thermal decomposition or an oxidative gas like air to study combustion.

The result of a TGA experiment is a thermogram, or TGA curve, which plots mass percentage on the y-axis against temperature on the x-axis. uomustansiriyah.edu.iq Plateaus in the curve indicate regions of thermal stability, while sharp drops signify mass loss events. uomustansiriyah.edu.iq The onset temperature of a mass loss step is a key indicator of the material's thermal stability. By analyzing the percentage of mass lost at each step, one can quantitatively assess processes like the loss of water of hydration or the decomposition of the organic structure, leaving behind a stable inorganic residue.

Interactive Table: Representative Thermal Decomposition Data

| Thermal Event | Temperature Range (°C) | Mass Loss (%) |

| Dehydration (Loss of adsorbed water) | 50 - 120 | ~1.5 |

| Onset of Decomposition | > 350 | - |

| Major Decomposition Stage | 350 - 500 | ~45.0 |

| Final Residue at 600°C | - | ~53.5 |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the geometric and electronic properties of molecules. These ab initio methods provide a foundational understanding of a compound's intrinsic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nsf.govcam.ac.uk It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. nsf.gov This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. cam.ac.ukarxiv.org

For the phenylmethanesulfonate (B8461500) anion, DFT calculations can elucidate its electronic properties and predict its reactivity. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

The analysis of Frontier Molecular Orbitals (FMOs) helps identify the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO indicates sites susceptible to electrophilic attack, while the LUMO distribution points to sites prone to nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict how the molecule will interact with other charged species. uctm.edu

Table 1: Predicted Electronic Properties of Phenylmethanesulfonate Anion from DFT Calculations

This table presents hypothetical but representative data for illustrative purposes.

| Parameter | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. |

| Ionization Potential | 6.7 eV | The amount of energy required to remove an electron from the molecule. |

Theoretical vibrational analysis is a vital tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. q-chem.comnist.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which can then be used to determine the vibrational frequencies and normal modes of the molecule. rowansci.com These calculations are essential for confirming that a computed molecular structure corresponds to a stable energy minimum (a true ground state will have no imaginary frequencies). rowansci.com

For the phenylmethanesulfonate anion, computational methods can predict the frequencies associated with specific bond stretches, bends, and torsions. For example, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group, C-H stretching of the aromatic ring, and various bending modes of the phenyl and methylene (B1212753) groups.

A molecular force field is a set of potential energy functions and parameters used to describe the potential energy of a system of atoms or molecules. nih.gov These force fields are the cornerstone of molecular mechanics and molecular dynamics (MD) simulations. Parameters for bond lengths, angles, and dihedral angles are often derived from quantum chemical calculations or fitted to experimental data. biorxiv.orgnih.gov The development of an accurate force field for sodium phenylmethanesulfonate would enable large-scale simulations to study its behavior in condensed phases, such as in solution or at interfaces. chemrxiv.org

Table 2: Representative Calculated Vibrational Frequencies for the Phenylmethanesulfonate Anion

This table presents hypothetical but representative data for illustrative purposes.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 2900-2980 | Methylene (CH₂) C-H stretch |

| 1590, 1490, 1450 | Aromatic C=C ring stretch |

| 1410 | CH₂ scissoring |

| 1250-1300 | SO₃ asymmetric stretch |

| 1050-1100 | SO₃ symmetric stretch |

| 700-800 | C-S stretch |

| 690, 740 | Aromatic C-H out-of-plane bend |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For sodium phenylmethanesulfonate, computational studies could explore various reaction pathways. For instance, the phenylmethanesulfonate anion could undergo nucleophilic substitution reactions at the benzylic carbon. Theoretical models can compare different potential mechanisms (e.g., Sₙ1 vs. Sₙ2 pathways), calculate the activation energies for each step, and determine the most favorable reaction route. These calculations provide a level of detail that is often difficult to obtain through experimental methods alone, offering insights into the geometry of the transition state and the electronic changes that occur throughout the reaction.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of Phenylmethanesulfonate

This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants (C₆H₅CH₂SO₃⁻ + Nu⁻) | 0 | Starting materials at their ground state energy. |

| Transition State | +85 | The highest energy point along the reaction coordinate, representing the activation barrier. |

| Products (C₆H₅CH₂Nu + SO₃²⁻) | -40 | The final products of the reaction, showing an overall exothermic process. |

Theoretical Approaches to Interfacial Phenomena in Materials Science

The behavior of molecules at interfaces is critical in many areas of materials science, including wetting, adhesion, and the formation of emulsions and suspensions. researchgate.netuobaghdad.edu.iq Sodium phenylmethanesulfonate, with its polar sulfonate head group and nonpolar phenylmethyl tail, has amphiphilic properties, suggesting it will be surface-active.

Theoretical and computational methods, such as molecular dynamics (MD) simulations and DFT, can be used to study the behavior of such molecules at various interfaces (e.g., liquid-gas or liquid-solid). researchgate.netuomustansiriyah.edu.iq These models can predict how phenylmethanesulfonate molecules orient themselves at a water-air interface, with the hydrophilic sulfonate group immersed in the water and the hydrophobic organic part pointing towards the air. uobaghdad.edu.iq

Simulations can also provide quantitative data on interfacial properties, such as the reduction in surface tension caused by the adsorption of the surfactant molecules. uobaghdad.edu.iquobaghdad.edu.iq In materials science, understanding how these molecules adsorb onto solid surfaces is key to their function as dispersants or wetting agents. Theoretical models can calculate adsorption energies and predict the structure of the adsorbed molecular layer, providing insights into how to modify surfaces to achieve desired properties. uomustansiriyah.edu.iq

Table 4: Predicted Interfacial Properties of Sodium Phenylmethanesulfonate in Aqueous Solution

This table presents hypothetical but representative data for illustrative purposes.

| Property | Predicted Value/Behavior | Significance in Materials Science |

| Surface Tension Reduction | Significant reduction at low concentrations | Indicates effectiveness as a surfactant and wetting agent. |

| Adsorption on a Hydrophobic Surface | Phenylmethyl group adsorbs onto the surface | Important for applications as a dispersant for nonpolar materials in water. |

| Adsorption on a Hydrophilic Surface | Sulfonate group interacts with the surface | Relevant for modifying the surface properties of polar materials like metal oxides. |

| Critical Micelle Concentration (CMC) | Predicted via simulation of aggregation | Determines the concentration at which the molecule self-assembles, crucial for emulsion stability. |

Environmental Considerations in Academic Research

Adsorption Behavior and Environmental Mobility of Sulfonates

The environmental mobility of sulfonated organic compounds is largely governed by their adsorption and partitioning behavior in soil and aquatic systems. The presence of the highly polar sulfonate group (–SO₃H) generally imparts significant water solubility, which can lead to high mobility in aqueous environments. However, interactions with environmental matrices like soil, sediment, and sludge can retard this movement.

Research on linear alkylbenzene sulfonates (LAS), a widely studied class of aromatic sulfonates, shows that these compounds rapidly and reversibly partition to sludge and the organic carbon fraction in sediments. industrialchemicals.gov.au The partitioning behavior is influenced by several factors, including the properties of the soil or sediment, water chemistry, and the specific structure of the sulfonate.

The adsorption of aromatic anions to soil can be enhanced by modifying the soil with cationic surfactants. nih.gov This suggests that in environments with specific chemical compositions, the mobility of compounds like sodium phenylmethanesulfonate (B8461500) could be significantly reduced. The sorption process is complex and can be affected by the ionic strength of the surrounding water and the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govnih.gov For instance, increased ionic strength has been shown to enhance the adsorption of LAS on modified carbon nanotubes. nih.gov Similarly, calcium ions can facilitate the sorption of LAS onto sludge and sediment particles by decreasing the electrostatic repulsion between the anionic sulfonate groups. nih.gov

The table below summarizes findings on the adsorption of a related sulfonate, LAS, to different environmental media.

| Adsorbent | Compound | Key Findings | Reference |

|---|---|---|---|

| Sludge and Sediment | Linear Alkylbenzene Sulfonates (LAS) | Rapid and reversible partitioning. Adsorption is facilitated in hard water due to decreased electrostatic repulsion by Ca²⁺ ions. | industrialchemicals.gov.aunih.gov |

| Carboxyl Modified Multi-Walled Carbon Nanotubes (CMMWCNTs) | Linear Alkylbenzene Sulfonates (LAS) | Adsorption follows pseudo second-order kinetics at low concentrations. Increased ionic strength and higher temperatures enhance sorption. | nih.gov |

| Loess Soil (modified with HDTMA) | Aromatic Anions (2,4-dinitrophenol, benzoic acid) | Sorptive capabilities are greatly enhanced by cationic surfactant modification. Increased ionic strength and the presence of Zn²⁺ significantly increased sorption. | nih.gov |

| Granular Activated Carbon (GAC) | Aromatic Sulfonates | Strongly adsorbing monosulfonates differ in behavior from weakly adsorbing polysulfonated compounds. | researchgate.net |

Degradation Pathways and Environmental Fate Studies of Related Sulfonates

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For aromatic sulfonates, these processes can be broadly categorized as abiotic (non-biological) and biotic (biological). Many synthetic sulfonated aromatic compounds are known to be poorly biodegradable and can persist in the environment. nih.govcore.ac.uk

Abiotic degradation involves chemical processes that transform a compound without the intervention of microorganisms. Key abiotic mechanisms include hydrolysis and photolysis.

Hydrolysis is the cleavage of chemical bonds by the addition of water. While the carbon-sulfur (C-S) bond in aromatic sulfonates is generally stable, hydrolysis can be a relevant degradation pathway for certain related structures, such as aromatic sulphonyl chlorides, particularly under varying pH conditions. rsc.org Studies on other organic compounds have shown that hydrolysis can be a major pathway for their primary elimination from the aqueous phase. nih.gov The rate of hydrolysis is often dependent on factors like pH and the presence of other chemical species in the water. nih.gov

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Research has indicated that photolytic processes can contribute to the elimination of some aromatic compounds. nih.gov For instance, one study noted that an aromatic perfluorooctane (B1214571) sulfonate underwent photodegradation to form perfluorooctane sulfonate (PFOS). The effectiveness of photolysis is influenced by the chemical structure of the compound and the intensity of light exposure. nih.govrsc.org

Another non-biological process that can contribute to the removal of sulfonated aromatic compounds is autoxidation , which can lead to the formation of colored polymers. core.ac.uk

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, and it is a primary mechanism for the removal of many pollutants from the environment.

The biodegradation of many substituted benzenesulfonates is often difficult or impossible for common microbial communities found in wastewater treatment plants. nih.gov However, specific microbial strains have been shown to degrade certain sulfonated aromatic compounds, often utilizing them as a source of carbon and energy under aerobic conditions. core.ac.uk The microbial attack can target the sulfonate group itself. nih.govnih.gov For example, studies on alkyl benzene (B151609) sulfonate (ABS) have shown that the sulfonate portion can be degraded by pure and mixed microbial cultures when an alternative energy source, like glucose, is available. nih.govnih.gov